SW033291

Description

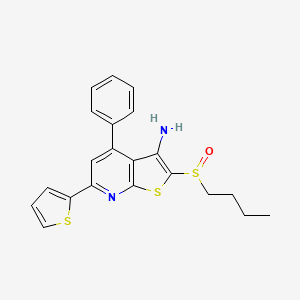

Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAYKSMOVLVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459147-39-8 | |

| Record name | 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SW033291: A Deep Dive into its Mechanism of Action for Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

SW033291 has emerged as a promising small molecule with significant therapeutic potential, primarily centered on its ability to promote tissue regeneration across various organ systems. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its biochemical interactions, cellular effects, and the experimental basis for its activity.

Core Mechanism: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The primary mechanism of action of this compound is its potent and high-affinity inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1] By inhibiting 15-PGDH, this compound effectively blocks the breakdown of PGE2, leading to a significant increase in its local tissue concentrations.[1][2][3] This elevation of PGE2 is the critical downstream event that drives the therapeutic effects of this compound.

PGE2 is a vital lipid signaling molecule involved in a wide array of physiological processes, including inflammation, immune response, and, crucially, tissue repair and regeneration.[1] Increased levels of PGE2, facilitated by this compound, have been shown to enhance the regenerative capacity of various tissues, including bone marrow, colon, and liver.[2][4]

Biochemical and Cellular Effects

This compound is characterized as a high-affinity inhibitor of 15-PGDH.[2][3] Kinetic studies have revealed that this compound exhibits non-competitive inhibition with respect to PGE2.[3][4] This suggests that this compound binds to a site on the 15-PGDH enzyme that is distinct from the PGE2 substrate binding site, thereby inhibiting its catalytic activity without directly competing with the natural substrate.

In cellular assays, treatment with this compound leads to a dose-dependent increase in PGE2 levels. For instance, in A549 cells, this compound treatment resulted in a significant increase in PGE2 levels.[3][5] This cellular activity translates to in vivo efficacy, where administration of this compound has been demonstrated to elevate PGE2 levels in various tissues, including bone marrow, colon, lung, and liver in mice.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the potency and activity of this compound.

| Parameter | Value | Species/System | Reference |

| Ki | 0.1 nM | Recombinant 15-PGDH | [1][3] |

| EC50 | ~75 nM | A549 cells (PGE2 increase) | [3] |

| Cellular 15-PGDH Inhibition | 85% | Cells treated with this compound | [2] |

| In Vivo PGE2 Increase | Significant | Mouse bone marrow, colon, lung, liver | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Investigating the Mechanisms of 15-PGDH Inhibitor this compound in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SW 033291 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

SW033291: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase for Tissue Regeneration and Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the levels of PGE2 in various tissues, leading to a range of therapeutic effects.[1][2][3] This enhanced PGE2 signaling has been shown to promote tissue regeneration in diverse preclinical models, including bone marrow, colon, and liver.[3] Furthermore, emerging evidence highlights the potential of this compound in the treatment of metabolic disorders such as type 2 diabetes mellitus (T2DM) and non-alcoholic steatohepatitis (MASH), as well as neurodegenerative conditions like Alzheimer's disease.[4][5][6] This document provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.

Core Mechanism of Action

The primary function of this compound is the direct and high-affinity inhibition of the 15-PGDH enzyme.[3] 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, including PGE2, converting them into their inactive 15-keto metabolites.[1] By blocking this degradation pathway, this compound leads to a significant and sustained increase in local PGE2 concentrations.[2][7] PGE2 is a crucial lipid signaling molecule involved in a wide array of physiological processes, including tissue repair, inflammation, and metabolic regulation.[1] The therapeutic benefits of this compound are largely attributed to the potentiation of these endogenous PGE2-mediated signaling pathways.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its potency, in vitro and in vivo efficacy, and effects on biological systems.

Table 1: Potency and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₀N₂OS₃ | [1] |

| Molecular Weight | 412.59 g/mol | [9] |

| Ki (Inhibitor Constant) | 0.1 nM | [2][10] |

| IC₅₀ (Half-maximal inhibitory concentration) | 1.5 nM | [9][10] |

| Melting Point | > 99 °C | [1] |

| Solubility | High in DMSO | [1] |

Table 2: In Vitro Efficacy of this compound

| Cell Line/System | Concentration | Effect | Reference |

| A549 cells | 500 nM | 3.5-fold increase in PGE2 levels | [2][9] |

| A549 cells | ~75 nM | EC₅₀ for PGE2 increase | [2][9] |

| Vaco-503 cells | 2.5 µM | 85% decrease in 15-PGDH activity | [10] |

| Muscle-derived stem cells (MDSCs) | 20-1000 nM | Promoted PGE2 production and myogenic differentiation | [11] |

Table 3: In Vivo Efficacy of this compound in Murine Models

| Model | Dosage and Administration | Key Findings | Reference |

| Bone Marrow Transplantation | 10 mg/kg, i.p., twice daily | Accelerated hematopoietic recovery; 2- to 3-fold increase in donor cell homing | [3] |

| DSS-Induced Colitis | 10 mg/kg, i.p. | Protected from colitis and reduced inflammatory cytokines | [10] |

| Partial Hepatectomy | 10 mg/kg, i.p. | Promoted liver regeneration | [10] |

| Type 2 Diabetes Mellitus | 5 mg/kg, i.p., twice daily for 10 weeks | Improved glucose tolerance and insulin resistance; regulated steroid hormone and fatty acid metabolism | [1] |

| MASH | 5 mg/kg, i.p., twice daily | Reduced fat mass, increased lean mass and total body water | [6] |

Signaling Pathways

This compound's mechanism of action involves the modulation of several key signaling pathways, primarily initiated by the elevation of PGE2.

Prostaglandin E2 (PGE2) Signaling Pathway

The inhibition of 15-PGDH by this compound directly leads to an accumulation of PGE2, which then binds to its G-protein coupled receptors (EP1-4) on target cells. This interaction triggers downstream signaling cascades that mediate the observed physiological effects, such as tissue regeneration and metabolic regulation.

References

- 1. Investigating the Mechanisms of 15-PGDH Inhibitor this compound in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Developed by Markowitz is a Potential New Treatment for Alzheimer’s Disease | CWRU Newsroom | Case Western Reserve University [case.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. SW 033291 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Effects of this compound on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

SW033291 and the 15-PGDH Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SW033291 is a potent and highly selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2 in various tissues. This elevation of PGE2 has been shown to potentiate tissue regeneration and repair in a multitude of preclinical models, including hematopoietic recovery after bone marrow transplantation, amelioration of colitis, and accelerated liver regeneration. This document provides an in-depth technical overview of this compound, its mechanism of action through the 15-PGDH inhibition pathway, a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to 15-PGDH and the Role of PGE2

Prostaglandin E2 (PGE2) is a lipid signaling molecule with a diverse range of physiological and pathological functions. It is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases (PGES). PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The signaling cascades initiated by these receptors are involved in processes such as inflammation, pain, and cell proliferation.[1]

Crucially, PGE2 has been identified as a key promoter of tissue growth, differentiation, and healing.[1] It has been shown to augment hematopoiesis, promote the expansion of colonic stem cells, and play a protective role in various organ systems.[1]

The primary route of PGE2 inactivation is through enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a ketone, yielding the biologically inactive metabolite 15-keto-PGE2.[1][2] Therefore, 15-PGDH acts as a negative regulator of PGE2 signaling and, consequently, of tissue repair and regeneration.[1]

This compound: A Potent 15-PGDH Inhibitor

This compound is a small molecule that has been identified as a highly potent and selective inhibitor of 15-PGDH.[3] It binds to the enzyme with high affinity, effectively blocking its catalytic activity and preventing the degradation of PGE2.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of 15-PGDH. This leads to an increase in the intracellular and extracellular concentrations of PGE2 in various tissues, including bone marrow, colon, lung, and liver.[1][4] The elevated PGE2 levels then enhance signaling through its receptors, promoting downstream pathways that drive tissue regeneration and repair. Studies have shown that this compound's inhibition of 15-PGDH is non-competitive with respect to PGE2.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.1 nM | Recombinant 15-PGDH | [1][3] |

| IC50 | 1.5 nM | Recombinant 15-PGDH (6 nM) | [4] |

| EC50 | ~75 nM | A549 cells (PGE2 induction) | [3][4] |

| 15-PGDH Activity Reduction | 85% | Vaco-503 cells (at 2.5 µM) | [5] |

| PGE2 Level Increase | 3.5-fold | A549 cells (at 500 nM) | [3][4] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Dosage | Route | Key Findings | Reference |

| Bone Marrow Transplantation | 10 mg/kg, twice daily | Intraperitoneal | Accelerated recovery of neutrophils, platelets, and red blood cells | [1] |

| Dextran Sodium Sulfate-induced Colitis | 10 mg/kg | Intraperitoneal | Ameliorated the severity of colitis | [1] |

| Partial Hepatectomy | 10 mg/kg | Intraperitoneal | Increased the rate and extent of liver regeneration | [1] |

| Type 2 Diabetes Mellitus | 5 mg/kg, twice daily | Intraperitoneal | Improved glucose tolerance and reduced insulin resistance | [6] |

| Muscle Regeneration | Not specified | Local delivery in fibrin gel | Promoted the formation of muscle fibers |

Signaling Pathway and Experimental Workflow Diagrams

This compound and 15-PGDH Inhibition Pathway

Caption: this compound inhibits 15-PGDH, increasing PGE2 levels and promoting tissue regeneration.

In Vitro 15-PGDH Inhibition Assay Workflow

Caption: Workflow for the in vitro 15-PGDH inhibition assay.

A549 Cell-Based PGE2 Assay Workflow

References

- 1. This compound | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Investigating the Mechanisms of 15-PGDH Inhibitor this compound in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Effects of SW033291-Mediated Prostaglandin E2 Elevation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of SW033291, a potent small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting the primary enzyme responsible for prostaglandin E2 (PGE2) degradation, this compound effectively increases local and systemic PGE2 levels. This elevation triggers a cascade of biological effects, most notably the potentiation of tissue regeneration and repair across various organ systems. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 15-PGDH

Prostaglandin E2 (PGE2) is a lipid signaling molecule synthesized from arachidonic acid that plays a critical role in numerous physiological processes, including inflammation and tissue homeostasis.[1][2][3] Its biological activity is tightly regulated, in large part, by its rapid degradation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the first and rate-limiting step in PGE2 catabolism, converting it into a biologically inactive 15-keto-PGE2 metabolite.[4][5]

This compound is a potent, high-affinity, non-competitive inhibitor of 15-PGDH.[6][7] By binding to 15-PGDH, this compound prevents the degradation of PGE2, leading to a significant increase in its local and systemic concentrations.[6][8][9] This sustained elevation of PGE2 levels enhances its natural signaling functions, thereby promoting tissue repair and regeneration.[8][10]

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key performance metrics.

Table 1: In Vitro Inhibitory Activity and Cellular Efficacy

| Parameter | Value | Target/Cell Line | Notes | Source |

| Kiapp | 0.1 nM | Recombinant 15-PGDH | High-affinity, direct inhibition.[6][7][9] | [6][7][9] |

| Inhibition Type | Non-competitive | Recombinant 15-PGDH | Non-competitive versus PGE2 concentrations up to 40 μM.[6] | [6] |

| Cellular 15-PGDH Activity | ↓ 85% | N/A | This compound treatment decreased cellular enzyme activity significantly.[6] | [6] |

| EC50 for PGE2 increase | ~75 nM | A549 cells | Concentration for 50% of maximal PGE2 stimulation.[6] | [6] |

| Max PGE2 Increase | 3.5-fold | A549 cells | Achieved at a concentration of 500 nM.[6] | [6] |

| Thermal Shift (ΔTm) | +13.5°C | 15-PGDH | Demonstrates selective high-affinity binding to 15-PGDH.[6] | [6] |

Table 2: In Vivo Effects on PGE2 Levels in Mice

| Tissue | Fold Increase in PGE2 | Dosage & Time | Notes | Source |

| Bone Marrow | ~2-fold | 10 mg/kg, 3 hours post-IP injection | Mimics levels seen in 15-PGDH knockout mice.[6] | [6] |

| Colon | ~2-fold | 10 mg/kg, 3 hours post-IP injection | Correlates with protection against colitis.[6] | [6] |

| Lung | ~2-fold | 10 mg/kg, 3 hours post-IP injection | Significant elevation of PGE2.[6] | [6] |

| Liver | ~2-fold | 10 mg/kg, 3 hours post-IP injection | Correlates with enhanced liver regeneration.[6] | [6] |

Table 3: Quantitative Biological Effects in Murine Models

| Biological Context | Parameter | Effect of this compound | Model System | Source |

| Hematopoietic Recovery | Donor Cell Homing | 2- to 3-fold increase | Bone Marrow Transplant | [6] |

| Neutrophil Recovery | 6 days faster | Bone Marrow Transplant | [11][12] | |

| Marrow SKL cells | 65% increase | 10 mg/kg IP for 3 days | [7] | |

| Marrow SLAM cells | 71% increase | 10 mg/kg IP for 3 days | [7] | |

| Colon Injury | BrdU Incorporation | 2.5-fold increase | DSS-induced Colitis | [6] |

| Gene Expression | CXCL12 (Bone Marrow) | >4-fold increase | CD45- stromal cells | [6] |

| SCF (Bone Marrow) | >4-fold increase | CD45- stromal cells | [6] |

Biological Effects of Increased PGE2

The elevation of PGE2 via this compound initiates a broad spectrum of regenerative responses.

Hematopoietic System Regeneration

One of the most significant effects of this compound is the acceleration of hematopoietic recovery following bone marrow transplantation (BMT).[5][6] By increasing PGE2 in the bone marrow, this compound treatment leads to the upregulation of key niche factors, including CXCL12 and Stem Cell Factor (SCF), in stromal cells.[6][10] This enhanced niche support improves the homing and engraftment of donor hematopoietic stem cells (HSCs).[6][13] Consequently, mice treated with this compound exhibit faster recovery of neutrophils, platelets, and red blood cells, significantly improving survival after lethal irradiation and BMT.[6][11]

Gastrointestinal Tract Repair

In models of dextran sulfate sodium (DSS)-induced colitis, this compound administration protects the colonic epithelium.[6] The increased local PGE2 levels promote the proliferation of epithelial crypts, leading to faster recovery of weight, colon length, and improved histology scores.[10] This suggests a therapeutic potential for treating conditions like ulcerative colitis.[12]

Liver Regeneration

Following partial hepatectomy in mice, treatment with this compound markedly accelerates the rate and extent of liver regeneration.[6][10] This effect is consistent with the regenerative capacity observed in 15-PGDH knockout mice and highlights the crucial role of the PGE2 pathway in liver repair.[6]

Skeletal Muscle and Bone Repair

Studies have shown that this compound can enhance the myogenic differentiation of muscle-derived stem cells (MDSCs) and myotube formation, partly through the PI3K/Akt signaling pathway.[14] When combined with MDSCs in a fibrin gel, this compound facilitates myofiber formation and vascularization in muscle defects.[10] Furthermore, this compound has been shown to boost bone formation by activating PGE2/EP4 signaling.[14]

Other Potential Applications

-

Cardiovascular Health: this compound has been shown to mitigate age-induced oxidative stress and chronic inflammation in the cardiac tissues of aged mice, improving systolic and diastolic function.[15]

-

Metabolic Disease: Research indicates that this compound may ameliorate Type 2 Diabetes Mellitus (T2DM) by regulating steroid hormone biosynthesis and reducing hepatic steatosis, inflammation, and ER stress.[4][8][16]

-

Cancer Biology: The role of 15-PGDH and PGE2 in cancer is complex. While 15-PGDH is considered a tumor suppressor in colon cancer, its inhibition by this compound has been shown to increase cell proliferation, migration, and invasion in a colon cancer cell line (HCT116), potentially by up-regulating EMT-related genes.[17][18] This underscores the need for careful consideration of context in therapeutic applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Prostaglandin E2 Parameter Assay Kit (KGE004B): Novus Biologicals [novusbio.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Investigating the Mechanisms of 15-PGDH Inhibitor this compound in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thno.org [thno.org]

- 11. New drug stimulates tissue regeneration, catalyzing faster regrowth and healing of damaged tissues | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of 15-PGDH by this compound ameliorates age-related heart failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

SW033291: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase for Tissue Regeneration

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a critical signaling molecule involved in a wide array of physiological processes, including tissue repair and regeneration. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in tissue homeostasis and repair.[1] However, its therapeutic potential is limited by its rapid degradation in vivo by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The inhibition of 15-PGDH presents a promising therapeutic strategy to enhance endogenous PGE2 levels and promote tissue regeneration. This compound was identified through a high-throughput chemical screen as a potent and high-affinity inhibitor of 15-PGDH.[2][3] This whitepaper details the discovery, development, and preclinical evaluation of this compound, highlighting its potential as a novel therapeutic agent for a variety of regenerative medicine applications.

Discovery of this compound

This compound was discovered via a high-throughput chemical screen designed to identify modulators of 15-PGDH.[2][3] The compound, identified as a racemic mixture, demonstrated significant inhibitory activity in both in vitro biochemical and cell-based assays of 15-PGDH activity.[2][4] Further studies revealed that the R-enantiomer of this compound is approximately 300-fold more potent than the S-enantiomer in enzymatic assays.[2]

Mechanism of Action

This compound is a high-affinity, non-competitive inhibitor of 15-PGDH with respect to PGE2.[2][5] It binds tightly to the enzyme, preventing the oxidation of the 15(S)-hydroxyl group of PGE2 to the corresponding 15-keto-PGE2, a biologically less active metabolite.[6] This inhibition leads to a significant increase in the local concentration of PGE2 in various tissues.[7][8]

Signaling Pathway

The mechanism of action of this compound is centered on the potentiation of PGE2 signaling. By preventing PGE2 degradation, this compound effectively amplifies the downstream effects of PGE2, which are mediated through its interaction with four G-protein coupled receptors (EP1-4).[8] In the context of tissue regeneration, the PGE2/EP4 signaling axis has been shown to be particularly important, activating downstream pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.1 nM | Recombinant 15-PGDH | [5][7] |

| IC50 | 1.5 nM | Recombinant 15-PGDH | [4] |

| EC50 (PGE2 increase) | ~75 nM | A549 cells | [5] |

| 15-PGDH Activity Reduction | 85% at 2.5 µM | Vaco-503 cells | [6] |

| PGE2 Level Increase | 3.5-fold at 500 nM | A549 cells | [5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H20N2OS3 | [6] |

| Molecular Weight | 412.59 g/mol | [6] |

| Appearance | Pale yellow to yellowish-green powder | [6] |

| Melting Point | > 99 °C | [6] |

| Solubility (DMSO) | 83 mg/mL (201.16 mM) | [6] |

| Solubility (Ethanol) | 8.25 mg/mL (20 mM) | |

| cLogP | 5.8 | [1] |

Preclinical Development

This compound has demonstrated significant efficacy in various preclinical models of tissue injury and regeneration.

Hematopoietic Recovery

In murine models of bone marrow transplantation, administration of this compound accelerated the recovery of hematopoietic lineages.[5] Treatment with this compound (10 mg/kg, intraperitoneally, twice daily for 3 days) resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow Sca-1+/c-Kit+/Lin- (SKL) cells, and a 71% increase in marrow SLAM cells.[5] This effect is attributed to the increased levels of PGE2 in the bone marrow, which promotes the homing and proliferation of hematopoietic stem cells (HSCs).[5]

Gastrointestinal Injury

In a mouse model of dextran sulfate sodium (DSS)-induced colitis, this compound treatment ameliorated disease severity.[1] The protective effect is linked to the enhanced regeneration of the colonic epithelium, driven by the local increase in PGE2.

Liver Regeneration

Following partial hepatectomy in mice, treatment with this compound promoted liver regeneration.[1] The increased PGE2 levels are thought to stimulate hepatocyte proliferation, leading to faster restoration of liver mass and function.

Muscle Regeneration

This compound has been shown to enhance the myogenic differentiation of muscle-derived stem cells (MDSCs) in vitro.[10] This effect was associated with the activation of the PI3K/Akt signaling pathway.[9] In a mouse model of muscle injury, local application of this compound in a fibrin gel with MDSCs enhanced functional muscle regeneration.[10]

Other Potential Applications

Recent studies have suggested that this compound may also have therapeutic potential in other conditions, including type 2 diabetes mellitus by improving glucose metabolism and alleviating hepatic steatosis, and neurodegenerative diseases like Alzheimer's by protecting the blood-brain barrier.[6][11]

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay

This protocol describes the method to determine the inhibitory activity of this compound on recombinant 15-PGDH.

Procedure:

-

Reactions are assembled with specific concentrations of recombinant 15-PGDH enzyme and varying concentrations of this compound.

-

The mixture includes 150 µM NAD+ in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).

-

The reaction mixture is incubated for 15 minutes at 25 °C.

-

The enzymatic reaction is initiated by the addition of 25 µM PGE2.

-

Enzyme activity is determined by monitoring the generation of NADH, measured by fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm, recorded every 30 seconds for 3 minutes.

-

IC50 values are calculated using a sigmoidal dose-response function.[6]

In Vivo Murine Bone Marrow Transplant Model

This protocol outlines the in vivo evaluation of this compound's effect on hematopoietic recovery.

Procedure:

-

C57BL/6J mice are used as recipients.

-

Mice undergo lethal irradiation to ablate the native hematopoietic system.

-

Bone marrow cells are transplanted into the irradiated recipients.

-

Recipient mice are treated with this compound at a dose of 10 mg/kg via intraperitoneal injection, administered twice daily for a specified duration (e.g., 3 days).[5]

-

Peripheral blood is collected at various time points to monitor the recovery of neutrophil, platelet, and red blood cell counts.

-

Bone marrow is harvested at the end of the study to analyze the populations of hematopoietic stem and progenitor cells (e.g., SKL and SLAM cells) by flow cytometry.

Formulation for In Vivo Administration: A common formulation for intraperitoneal injection involves preparing a suspension of this compound. For a 2.5 mg/mL suspension, the following protocol can be used:

-

Dissolve this compound in 10% DMSO.

-

Add 40% PEG300 and mix.

-

Add 5% Tween-80 and mix.

-

Add 45% saline to the final volume.

-

Use sonication to aid dissolution and create a uniform suspension.[5]

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of 15-PGDH that has demonstrated significant promise in preclinical models of tissue regeneration. Its ability to elevate endogenous PGE2 levels offers a novel therapeutic approach for a range of conditions characterized by tissue damage and impaired healing. The detailed preclinical data and established experimental protocols provide a solid foundation for further investigation and potential clinical translation of this compound and next-generation 15-PGDH inhibitors. While no clinical trials have been reported to date, the robust preclinical evidence warrants further exploration of this compound's therapeutic potential in human diseases.

References

- 1. Investigating the Mechanisms of 15-PGDH Inhibitor this compound in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymer Microparticles Prolong Delivery of the 15-PGDH Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

SW033291: A Technical Guide to a Potent Catalyst of Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2 in various tissues, thereby promoting tissue regeneration and repair.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in tissue regeneration.

Mechanism of Action

This compound exerts its pro-regenerative effects by inhibiting the enzymatic activity of 15-PGDH.[1][4] 15-PGDH is the primary enzyme that catabolizes and inactivates PGE2, a critical lipid signaling molecule that supports the expansion and function of various tissue stem cells.[1][2][3] By blocking 15-PGDH, this compound leads to a significant and sustained increase in PGE2 levels within tissues such as the bone marrow, colon, and liver.[1][3] This elevated PGE2 then stimulates tissue stem cells, promoting their proliferation and differentiation, which in turn accelerates the repair and regeneration of damaged tissues.[1][3][5]

The signaling cascade initiated by elevated PGE2 levels due to this compound administration has been shown to involve the activation of PGE2 receptors, specifically EP2 and EP4.[1] This receptor activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][6] In the context of hematopoietic recovery, this signaling pathway upregulates the expression of crucial cytokines within the bone marrow niche, including C-X-C motif chemokine 12 (CXCL12) and stem cell factor (SCF).[1][4] These cytokines play a pivotal role in the homing, maintenance, and expansion of hematopoietic stem cells.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and activity in various experimental settings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.5 nM | Recombinant 15-PGDH | [7][8] |

| Ki | 0.1 nM | Recombinant 15-PGDH | [7][8][9] |

| EC50 | ~75 nM | A549 cells (PGE2 induction) | [1][9] |

| PGE2 Increase | 3.5-fold at 500 nM | A549 cells | [1][7][9] |

| 15-PGDH Activity Reduction | 85% at 2.5 µM | Vaco-503 cells | [8] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Dosage | Effect | Tissue/Model | Reference |

| PGE2 Increase | 10 mg/kg | 2-fold increase | Bone marrow, colon, lung, liver | [1] |

| Hematopoietic Recovery | 10 mg/kg | Doubling of peripheral neutrophil counts | C57BL/6J mice | [7][9] |

| Marrow SKL Cell Increase | 10 mg/kg | 65% increase | C57BL/6J mice | [7][9] |

| Marrow SLAM Cell Increase | 10 mg/kg | 71% increase | C57BL/6J mice | [7][9] |

| Donor Cell Homing | 5 mg/kg (twice daily) | 2- to 3-fold increase | Bone marrow transplant recipients | [1] |

| Colitis Resistance | 5-10 mg/kg (twice daily) | Marked resistance to DSS-induced colitis | Mouse model of colitis | [1] |

| Liver Regeneration | 10 mg/kg | Markedly increased rate and extent | Partial hepatectomy model | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in a bone marrow transplantation model.

Caption: this compound inhibits 15-PGDH, leading to increased PGE2, which promotes tissue regeneration.

Caption: Workflow for assessing this compound's effect on hematopoietic recovery post-transplantation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound.

In Vitro 15-PGDH Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound on recombinant 15-PGDH.

Materials:

-

Recombinant 15-PGDH enzyme

-

This compound

-

NAD+

-

Prostaglandin E2 (PGE2)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween 20

-

Fluorescence plate reader (Ex/Em = 340 nm/485 nm)

Procedure:

-

Prepare a reaction mixture containing 10 nM 15-PGDH enzyme, 150 µM NAD+, and varying concentrations of this compound in the reaction buffer.[7]

-

Incubate the mixture for 15 minutes at 25°C.[8]

-

Immediately measure the generation of NADH by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.[7][8]

-

Record fluorescence readings every 15-30 seconds for approximately 3-5 minutes to determine the initial reaction rates.[7][8]

-

Plot the initial reaction rates against the concentration of this compound to calculate the IC50 value using a sigmoidal dose-response curve.[8]

In Vivo Hematopoietic Recovery Model in Mice

This protocol evaluates the efficacy of this compound in promoting hematopoietic recovery following bone marrow transplantation.

Animal Model:

-

C57BL/6J mice (8-10 weeks old)

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7][9]

-

Lethal irradiation source (e.g., X-ray)

-

Donor bone marrow cells

Procedure:

-

Recipient mice undergo lethal total body irradiation (e.g., 11 Gy).[7]

-

Twelve hours post-irradiation, transplant 1 million whole bone marrow cells from donor mice via tail vein injection.[7]

-

Divide the recipient mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound.

-

Administer this compound (e.g., 5-10 mg/kg) or vehicle via intraperitoneal injection twice daily for a specified period (e.g., 21 days).[7]

-

Monitor the survival of the mice daily.[7]

-

Perform periodic peripheral blood draws to analyze complete blood counts, including neutrophils, platelets, and red blood cells, to assess hematopoietic recovery.[5]

-

At the end of the experiment, bone marrow can be harvested to analyze hematopoietic stem and progenitor cell populations (e.g., SKL and SLAM cells) by flow cytometry.[7][9]

Colon Regeneration Model (DSS-Induced Colitis)

This protocol assesses the protective and regenerative effects of this compound in a model of inflammatory bowel disease.

Animal Model:

-

Wild-type mice

Materials:

-

This compound

-

Vehicle solution

-

Dextran sodium sulfate (DSS)

Procedure:

-

Induce colitis by administering DSS in the drinking water for 7 days.[1]

-

Administer this compound (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal injection twice daily throughout the DSS treatment period.[1]

-

Monitor the mice for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.

-

At specified time points (e.g., days 8, 11, and 15), perform colonoscopy to count the number of colon ulcers and assess the murine endoscopic index of colitis severity (MEICS).[1]

-

At the end of the study, harvest the colons for histological analysis to evaluate cryptitis and tissue damage.[1]

Liver Regeneration Model (Partial Hepatectomy)

This protocol investigates the effect of this compound on liver regeneration following surgical resection.

Animal Model:

-

Wild-type mice

Materials:

-

This compound

-

Vehicle solution

-

Surgical instruments for hepatectomy

Procedure:

-

Perform a two-thirds partial hepatectomy on the mice.[1]

-

Administer this compound or vehicle to the mice post-surgery.

-

At various time points after surgery, euthanize cohorts of mice and harvest the livers.

-

Determine the liver-to-body weight ratio to assess the extent of liver regeneration.[1]

-

Liver tissue can be further analyzed for markers of cell proliferation (e.g., BrdU incorporation) and other relevant histological changes.[7]

Conclusion

This compound is a promising small molecule that promotes tissue regeneration across multiple organs by inhibiting 15-PGDH and subsequently elevating PGE2 levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound. The well-defined mechanism of action and the robust in vivo efficacy demonstrated in various preclinical models suggest that this compound and other 15-PGDH inhibitors could represent a novel therapeutic strategy for a range of clinical conditions characterized by tissue damage and a need for enhanced regeneration.[1][3] Further research and clinical development are warranted to translate these promising preclinical findings into human therapies.

References

- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Mechanisms of 15-PGDH Inhibitor this compound in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics [mdpi.com]

- 3. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. New drug stimulates tissue regeneration, catalyzing faster regrowth and healing of damaged tissues | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]

- 6. thno.org [thno.org]

- 7. This compound | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of SW033291 in Stem Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases local tissue concentrations of PGE2, a critical signaling lipid with pleiotropic effects on tissue regeneration and stem cell function. This document provides a comprehensive technical overview of the mechanism of action of this compound and its demonstrated role in promoting the proliferation and functional capacity of various stem cell populations, including hematopoietic and muscle-derived stem cells. It consolidates key quantitative data, details established experimental protocols, and visualizes the underlying signaling pathways to serve as a resource for researchers in regenerative medicine and drug development.

Core Mechanism of Action

This compound's primary mechanism is the direct inhibition of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme.[1][2] 15-PGDH catabolizes biologically active PGE2 into an inactive 15-keto-PGE2 metabolite.[3] Inhibition of this enzyme by this compound leads to a sustained elevation of local PGE2 levels in various tissues, including bone marrow.[1][2] This accumulation of PGE2 enhances signaling pathways that support stem cell proliferation, survival, and differentiation, thereby potentiating tissue regeneration.[1][4] this compound has a high affinity for 15-PGDH, with a reported Ki of 0.1 nM and an IC50 of 1.5 nM.[5]

Figure 1: Core mechanism of this compound action.

Role in Hematopoietic Stem Cell (HSC) Proliferation and Engraftment

This compound has been demonstrated to significantly accelerate hematopoietic recovery following bone marrow transplantation in murine models.[1][2] This effect is driven by the elevation of PGE2 within the bone marrow niche, which enhances the homing, survival, and proliferation of HSCs.[1][4]

Signaling Pathway

The inhibition of 15-PGDH by this compound increases PGE2 levels in the bone marrow.[1] PGE2 then acts on resident non-myeloid (CD45⁻) stromal cells through the EP2 and EP4 G-protein coupled receptors, leading to increased intracellular cyclic AMP (cAMP).[1] This signaling cascade upregulates the expression and secretion of crucial niche factors, including Stem Cell Factor (SCF) and the chemokine CXCL12.[1][2][6] These factors are vital for the homing, maintenance, and expansion of transplanted HSCs.[1]

Figure 2: this compound signaling in the hematopoietic niche.

Quantitative Data: Hematopoietic Effects

| Parameter | Vehicle Control | This compound Treated | Fold Change | Species/Model | Reference |

| Donor Cell Homing to Bone Marrow | Baseline | 2 to 3-fold increase | ~2.5x | Mouse | [1] |

| Neutrophil Count (Day 12 Post-BMT) | 182 cells/μl | 535 cells/μl | ~2.9x | Mouse | [1] |

| Peripheral Neutrophil Count | Baseline | 2-fold increase | 2.0x | Mouse | [5][7] |

| Marrow SKL (Sca-1+c-Kit+Lin-) Cells | Baseline | 65% increase | 1.65x | Mouse | [5][7] |

| Marrow SLAM (CD150+CD48-) Cells | Baseline | 71% increase | 1.71x | Mouse | [5][7] |

Experimental Protocol: Murine Bone Marrow Transplant (BMT) Model

-

Recipient Preparation: C57BL/6J mice are lethally irradiated (e.g., 11 Gy total body irradiation) approximately 12 hours prior to transplantation to ablate the native hematopoietic system.[5]

-

Transplantation: Recipient mice are intravenously injected with a specified number of whole bone marrow cells (e.g., 500,000 to 1,000,000) from donor mice.[1][5]

-

Treatment: Recipient mice are administered this compound or a vehicle control via intraperitoneal (IP) injection. A typical dosing regimen is 5-10 mg/kg, administered twice daily for a period of 21 days post-transplant.[1][5]

-

Monitoring: Hematopoietic recovery is monitored by performing complete blood counts (CBCs) on peripheral blood at regular intervals (e.g., Day 12, 15, 21) to quantify neutrophils, platelets, and red blood cells.[1]

-

Engraftment Analysis: Donor cell engraftment and homing to the bone marrow can be assessed by sacrificing a cohort of mice at an early timepoint (e.g., 24 hours post-transplant) and quantifying donor-marked cells in the recipient's bone marrow via flow cytometry.[1]

Figure 3: Murine bone marrow transplant workflow.

Role in Muscle-Derived Stem Cell (MDSC) Myogenesis

This compound enhances the myogenic differentiation of muscle-derived stem cells (MDSCs) and promotes the formation of myotubes in vitro.[8][9] This suggests a therapeutic potential for improving the regeneration of skeletal muscle following injury.[8]

Signaling Pathway

Treatment of MDSCs with this compound elevates their production of PGE2.[8][9] The increased PGE2 signaling activates the PI3K/Akt pathway, a crucial regulator of cell survival, proliferation, and differentiation.[6][8] Activation of this pathway, evidenced by increased phosphorylation of Akt, leads to the upregulation of key myogenic regulatory factors (e.g., MyoD, MyoG, Myf5) and subsequent myogenic differentiation.[8] This effect can be blocked by specific inhibitors of the PI3K/Akt pathway, such as LY294002.[8]

Figure 4: this compound signaling in muscle stem cells.

Quantitative Data: Cellular Effects

| Parameter | Condition | Value / Effect | Cell Type | Reference |

| PGE2 Production EC50 | This compound Treatment | ~75 nM | A549 Cells | [1][5] |

| Max PGE2 Increase | 500 nM this compound | 3.5-fold | A549 Cells | [1][5] |

| Myogenic Markers (MyoD, MyoG, Myf5) | This compound Treatment | Upregulated | Rat MDSCs | [8] |

| Myotube Formation | This compound Treatment | Enhanced | Rat MDSCs | [8][9] |

Experimental Protocol: In Vitro MDSC Myogenesis Assay

-

Cell Culture: Muscle-derived stem cells are isolated from rat hindlimb muscle tissue and cultured in growth medium (GM).[8]

-

Treatment: MDSCs are incubated with various concentrations of this compound to assess effects on PGE2 production and cytotoxicity. For differentiation experiments, cells are cultured in a differentiation medium (DM) with or without this compound.[8]

-

PGE2 Measurement: Supernatants from cultured MDSCs are collected and PGE2 levels are quantified using an ELISA kit.

-

Assessment of Myogenesis:

-

Quantitative PCR (qPCR): RNA is extracted from cells at various time points (e.g., Day 3) to quantify the mRNA expression levels of myogenic markers like MyoD, MyoG, and Myf5.[8]

-

Western Blot: Protein lysates are analyzed to detect levels of myogenic proteins and the phosphorylation status of key signaling molecules like Akt.[8]

-

Immunocytochemistry: Cells are fixed and stained for myogenic markers (e.g., myosin heavy chain) to visualize myotube formation.[8][9]

-

Summary and Therapeutic Outlook

This compound is a powerful pharmacological tool that promotes stem cell proliferation and tissue regeneration across multiple biological systems by elevating endogenous levels of PGE2. Its efficacy in accelerating hematopoietic recovery and promoting myogenesis highlights its therapeutic potential in clinical settings such as bone marrow transplantation and the treatment of muscle-wasting diseases or volumetric muscle loss. The well-defined mechanisms, involving the PGE2-CXCL12/SCF axis in the bone marrow and the PGE2-PI3K/Akt pathway in muscle stem cells, provide a solid foundation for further translational research and drug development.

References

- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cn.aminer.org [cn.aminer.org]

- 5. This compound | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 6. thno.org [thno.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of this compound on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SW033291: A Novel Therapeutic Candidate for Metabolic Diseases

An In-depth Technical Guide on the Applications of SW033291 in Preclinical Metabolic Disease Models

Introduction

Metabolic diseases, including type 2 diabetes mellitus (T2DM), represent a growing global health crisis. This compound, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is emerging as a promising therapeutic agent. By blocking the degradation of prostaglandin E2 (PGE2), this compound elevates local PGE2 levels, thereby modulating various physiological processes, including tissue regeneration, inflammation, and metabolic homeostasis. This guide provides a comprehensive overview of the preclinical applications of this compound in metabolic disease models, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzyme 15-PGDH, which is the key enzyme responsible for the degradation of prostaglandins, particularly PGE2. This inhibition leads to an increase in the local concentration of PGE2, which then activates downstream signaling pathways through its receptors (EP1-4). In the context of metabolic diseases, the PGE2/EP4 signaling axis has been shown to play a crucial role in improving insulin sensitivity, reducing inflammation, and ameliorating hepatic steatosis.

Investigating SW033291 in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of SW033291, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting 15-PGDH, this compound effectively increases the levels of prostaglandin E2 (PGE2), a key signaling molecule involved in tissue regeneration and repair. This guide summarizes the quantitative data from various preclinical studies, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.1 nM | Recombinant 15-PGDH | [1] |

| IC50 | 1.5 nM | Recombinant 15-PGDH (6 nM) | [2] |

| EC50 (PGE2 increase) | ~75 nM | A549 cells | [1][2] |

| 15-PGDH Activity Reduction | 85% | Vaco-503 cells (at 2.5 µM) | [3] |

| PGE2 Level Increase | 3.5-fold | A549 cells (at 500 nM) | [1][2] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Bone Marrow Transplantation | 10 mg/kg, IP, twice daily for 3 days | Doubling of peripheral neutrophil counts; 65% increase in marrow SKL cells; 71% increase in marrow SLAM cells. | [1][4] |

| Bone Marrow Transplantation | 5 mg/kg, IP, twice daily | Accelerated recovery of neutrophils, platelets, and red blood cells. | [2] |

| Tissue PGE2 Levels | 10 mg/kg, single dose | 2-fold increase in PGE2 levels in bone marrow, colon, lung, and liver at 3 hours. | [5] |

| Type 2 Diabetes Mellitus | 5 mg/kg, IP, twice daily for 10 weeks | Ameliorated T2DM by regulating steroid hormone biosynthesis and fatty acid metabolism. | [6] |

| MASH-Associated Apoptosis and Fibrosis | Not specified | Decreased total body fat, cellular oxidative stress, and inflammation; increased total lean mass. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol details the procedure to determine the inhibitory activity of this compound on recombinant 15-PGDH.

Materials:

-

Recombinant human 15-PGDH enzyme

-

This compound

-

Nicotinamide adenine dinucleotide (NAD+)

-

Prostaglandin E2 (PGE2)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

-

Fluorescence plate reader (e.g., Envision Reader)

Procedure:

-

Prepare a reaction mixture containing the 15-PGDH enzyme and varying concentrations of this compound in the reaction buffer.

-

Add 150 µM NAD+ to the reaction mixture.

-

Incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µM PGE2.

-

Immediately measure the generation of NADH by recording the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3 minutes.

-

Calculate the initial reaction velocities and plot them against the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve fitting model (e.g., in GraphPad Prism).

In Vivo Hematopoietic Recovery Model in Mice

This protocol describes the evaluation of this compound's efficacy in promoting hematopoietic recovery following bone marrow transplantation in mice.

Animal Model:

-

8-10 week old female C57BL/6J mice

Materials:

-

This compound

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Bone marrow cells for transplantation

-

Lethal irradiation source

Procedure:

-

Lethally irradiate recipient mice.

-

Transplant donor bone marrow cells into the irradiated recipient mice.

-

Administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection twice daily for 3-5 days. A control group should receive vehicle injections.

-

Monitor the recovery of peripheral blood counts (neutrophils, platelets, etc.) at regular intervals.

-

At the end of the study, sacrifice the mice and harvest bone marrow to analyze hematopoietic stem and progenitor cell populations (e.g., SKL and SLAM cells) by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and the workflows of critical experiments.

Signaling Pathways

Caption: Mechanism of action of this compound.

Caption: Downstream signaling cascade of PGE2 via the EP4 receptor.

Experimental Workflows

Caption: Workflow for the in vitro 15-PGDH enzyme inhibition assay.

Caption: Workflow for the in vivo hematopoietic recovery study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

SW033291: A Technical Guide to a Novel Therapeutic Agent for Tissue Regeneration and Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW033291 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases local tissue concentrations of PGE2, a critical signaling molecule involved in a wide array of physiological and regenerative processes. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy in various disease models, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Core Mechanism of Action

This compound is a high-affinity inhibitor of 15-PGDH, binding to the enzyme with a dissociation constant (Ki) of 0.1 nM.[1][2] This inhibition is non-competitive with respect to PGE2.[3] By blocking the enzymatic activity of 15-PGDH, this compound prevents the conversion of biologically active PGE2 into its inactive metabolite, 15-keto-PGE2.[4] This leads to a significant elevation of PGE2 levels in various tissues, thereby potentiating its downstream signaling effects.[5][6]

The primary signaling pathway initiated by elevated PGE2 involves its interaction with E-prostanoid (EP) receptors, particularly EP2 and EP4.[5] Activation of these receptors triggers a cascade of intracellular events, including the induction of cyclic AMP (cAMP) and the subsequent expression of key cytokines such as CXCL12 and stem cell factor (SCF).[2][5] This signaling cascade is fundamental to the therapeutic effects of this compound, particularly in the context of tissue regeneration and hematopoietic stem cell niche modulation.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.1 nM | Recombinant 15-PGDH | [1][2] |

| IC50 | 1.5 nM | Recombinant 15-PGDH | [3][7] |

| EC50 | ~75 nM | A549 cells (PGE2 increase) | [1][5] |

| Enzyme Activity Reduction | 85% | Vaco-503 cells (at 2.5 µM) | [7] |

Table 2: In Vitro Effects of this compound on PGE2 Levels

| Cell Line | This compound Concentration | Fold Increase in PGE2 | Reference |

| A549 | 500 nM | 3.5-fold | [1][5] |

| Muscle-derived stem cells | 500 nM | ~3-fold | [8] |

Table 3: In Vivo Effects of this compound in Murine Models

| Model | Dosage | Effect | Reference |

| Bone Marrow Transplant | 10 mg/kg, i.p. | 2-fold increase in bone marrow PGE2 | [5] |

| 5 mg/kg, twice daily, i.p. | Increased survival of lethally irradiated mice | [5] | |

| 10 mg/kg, twice daily, i.p. for 3 days | 2-fold increase in peripheral neutrophils | [1][3] | |

| 65% increase in marrow SKL cells | [1][3] | ||

| 71% increase in marrow SLAM cells | [1][3] | ||

| Colon Injury (DSS-induced colitis) | 10 mg/kg, i.p. | Promotes tissue regeneration | [5][7] |

| Liver Injury (Partial hepatectomy) | 10 mg/kg, i.p. | Promotes liver regeneration | [5][7] |

| Type 2 Diabetes Mellitus | 5 mg/kg, twice daily, i.p. | Improved glucose tolerance and insulin resistance | [4][9] |

| Reduced fasting blood glucose and serum lipid levels | [4][10] |

Key Therapeutic Applications and Preclinical Findings

Hematopoietic Recovery

This compound has demonstrated significant potential in accelerating hematopoietic recovery following bone marrow transplantation.[5][11] In murine models, administration of this compound to transplant recipients led to a 2- to 3-fold increase in the homing of donor cells to the bone marrow.[5] This effect is attributed to the increased expression of CXCL12 and SCF in the bone marrow niche.[2][5] Furthermore, this compound treatment resulted in a faster recovery of neutrophils, platelets, and red blood cells.[5][12]

Tissue Regeneration

The pro-regenerative effects of this compound extend to other tissues. In models of dextran sodium sulfate (DSS)-induced colitis, this compound promoted mucosal healing.[3][13] Similarly, in a partial hepatectomy model, this compound enhanced liver regeneration.[3][5] These findings suggest a broad applicability of 15-PGDH inhibition for treating tissue injuries.

Metabolic Diseases

Recent studies have highlighted a role for this compound in ameliorating metabolic disorders. In a mouse model of type 2 diabetes mellitus (T2DM), this compound treatment improved glucose tolerance, reduced insulin resistance, and lowered serum glucose and lipid levels.[4][9][10] The underlying mechanism appears to involve the regulation of steroid hormone biosynthesis and fatty acid metabolism.[4]

Experimental Protocols

In Vitro 15-PGDH Enzyme Inhibition Assay

This protocol is adapted from methodologies described in the literature to determine the inhibitory activity of this compound on recombinant 15-PGDH.[3][7]

Materials:

-

Recombinant human 15-PGDH enzyme

-

This compound

-

NAD+

-

Prostaglandin E2 (PGE2)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween 20

-

Fluorescence plate reader (Ex/Em = 340 nm/485 nm)

Procedure:

-

Prepare a reaction mixture containing 10 nM 15-PGDH enzyme and 150 µM NAD+ in reaction buffer.[3]

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding 25 µM PGE2.

-

Immediately measure the increase in NADH fluorescence every 15-30 seconds for approximately 3-5 minutes to determine the initial reaction rate.[3][7]

-

Plot the reaction rates against the this compound concentration to calculate the IC50 value using a sigmoidal dose-response curve.

In Vivo Murine Bone Marrow Transplant Model

This protocol outlines a general procedure for evaluating the effect of this compound on hematopoietic recovery in a murine bone marrow transplant model.[5]

Materials:

-

C57BL/6J mice (donors and recipients)

-

This compound

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

-

Lethal irradiation source

-

Bone marrow cells

Procedure:

-

Lethally irradiate recipient mice (e.g., 11 Gy).[5]

-

Transplant a defined number of bone marrow cells (e.g., 200,000 to 500,000) into the recipient mice.[5]

-

Administer this compound (e.g., 5 mg/kg, twice daily) or vehicle control via intraperitoneal (i.p.) injection.[5]

-

Monitor animal survival daily.

-

Perform peripheral blood counts at regular intervals (e.g., weekly) to assess the recovery of neutrophils, platelets, and red blood cells.

-

At the end of the study, harvest bone marrow to analyze hematopoietic stem and progenitor cell populations by flow cytometry.

Logical Relationships of Therapeutic Potential

The therapeutic potential of this compound stems from its singular, potent action on 15-PGDH, which ramifies into a variety of beneficial downstream effects across different organ systems.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of 15-PGDH and the subsequent elevation of PGE2. Preclinical data strongly support its potential in a range of applications, including the acceleration of hematopoietic recovery, promotion of tissue regeneration in the colon and liver, and the amelioration of type 2 diabetes. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic modality. Further investigation into its long-term safety and efficacy in more complex disease models is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Effects of this compound on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mmbio.cn [mmbio.cn]

- 11. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New drug stimulates tissue regeneration, catalyzing faster regrowth and healing of damaged tissues | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]

- 13. thno.org [thno.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SW033291 in Mice

These application notes provide a comprehensive overview of the in vivo administration of SW033291, a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), in mouse models. The information is intended for researchers, scientists, and drug development professionals.

This compound elevates the levels of prostaglandin E2 (PGE2) in tissues by inhibiting its degradation.[1][2][3][4] This mechanism has been leveraged to promote tissue regeneration and ameliorate disease in various preclinical models.[1][2][5][6]

Mechanism of Action Signaling Pathway

This compound inhibits the enzyme 15-PGDH, leading to an accumulation of its substrate, PGE2.[1][2] PGE2 then binds to its E prostanoid (EP) receptors, primarily EP2 and EP4, which are G protein-coupled receptors.[7][8][9] Activation of EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][10] This in turn activates Protein Kinase A (PKA) and can lead to the phosphorylation of CREB (cAMP response element-binding protein), influencing gene transcription.[8][11] Downstream of EP receptor activation, the PI3K/Akt signaling pathway can also be activated, which is crucial for processes like cell survival and proliferation.[12]

Quantitative Data Summary

The following table summarizes various in vivo administration protocols for this compound in mice as reported in the literature.

| Mouse Strain | Disease Model | Dosage | Administration Route | Frequency | Vehicle | Reference |

| C57BL/6J | Acute Kidney Injury (LPS-induced) | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 5 doses | Not specified | [6] |

| C57BL/6J | Bone Marrow Transplant | 5 mg/kg | Intraperitoneal (IP) | Twice daily | Vehicle-control | [2] |

| C57BL/6J | Bone Marrow Transplant | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 3 days | Not specified | [3][13] |

| FVB | Bone Marrow Transplant | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 5 doses | Vehicle-control | [2] |

| C57BL/6J | Colitis | 5 mg/kg or 10 mg/kg | Intraperitoneal (IP) | Twice daily | Vehicle-control | [2] |

| C57BL/6J | Type 2 Diabetes | 5 mg/kg | Intraperitoneal (IP) | Twice daily for 10 weeks | 10% ethanol, 5% Cremophor EL, 85% dextrose-5 water | [14] |

| C57/Bl6 | Pharmacokinetic Study | 2 mg | Retro-orbital (RO) | Single dose | PBS (loaded in β-CD microparticles) | [15] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo administration of this compound to mice.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Protocol 1: Administration in a Bone Marrow Transplant Model

This protocol is adapted from studies investigating the effect of this compound on hematopoietic recovery.[2][13]

-

Animals: 8-week-old C57BL/6J mice.

-

Irradiation: Mice receive lethal total body irradiation (e.g., 11 Gy) to ablate the native hematopoietic system.

-

Transplantation: Within 12-24 hours post-irradiation, mice are transplanted with donor bone marrow cells (e.g., 200,000 to 500,000 cells) via retro-orbital or tail vein injection.

-

This compound Formulation: Prepare a suspension of this compound in a suitable vehicle. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13]

-

Administration:

-

Dosage: 5 mg/kg or 10 mg/kg body weight.

-

Route: Intraperitoneal (IP) injection.

-

Frequency: Twice daily.

-

Duration: For a specified period post-transplantation (e.g., 21 days).[13]

-

-

Monitoring: Monitor peripheral blood counts (neutrophils, platelets, etc.) at regular intervals to assess hematopoietic recovery.[2][13]

Protocol 2: Administration in a Colitis Model

This protocol is based on studies evaluating the regenerative effects of this compound in the colon.[2]

-

Animals: FVB or C57BL/6J mice.

-

Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water to induce colitis.

-

This compound Formulation: Prepare the this compound solution as described in Protocol 1.

-

Administration:

-

Dosage: 5 mg/kg or 10 mg/kg body weight.

-

Route: Intraperitoneal (IP) injection.

-

Frequency: Twice daily.

-

Duration: Concurrent with or following DSS administration.

-

-

Assessment: Monitor clinical signs of colitis (body weight loss, stool consistency, rectal bleeding). At the end of the study, collect colon tissue for histological analysis of inflammation and injury.[2]

Protocol 3: Administration in a Type 2 Diabetes Model

This protocol is derived from a study investigating the effects of this compound on hepatic glucose metabolism.[14]

-

Animals: Mice prone to developing diet-induced obesity and insulin resistance.

-

Induction of Diabetes: Feed mice a high-fat diet and may include streptozotocin injections to induce a type 2 diabetes phenotype.

-

This compound Formulation: Dissolve this compound in a vehicle containing 10% ethanol, 5% Cremophor EL, and 85% dextrose-5 water.[14]

-

Administration:

-

Dosage: 5 mg/kg body weight.

-

Route: Intraperitoneal (IP) injection.

-

Frequency: Twice daily.

-

Duration: For 10 weeks.[14]

-

-

Analysis: Monitor fasting blood glucose levels and body weight. At the end of the treatment period, perform glucose tolerance tests and collect serum and liver tissue for analysis of metabolic parameters.[14]

These protocols provide a foundation for designing in vivo experiments with this compound. Researchers should optimize the dosage, administration route, and duration of treatment based on their specific experimental model and research objectives.

References

- 1. Investigating the Mechanisms of 15-PGDH Inhibitor this compound in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]